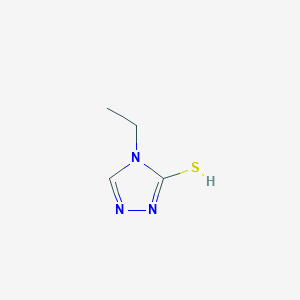

4-ethyl-1,2,4-triazole-3-thiol

Description

Structure

2D Structure

Properties

IUPAC Name |

4-ethyl-1,2,4-triazole-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-2-7-3-5-6-4(7)8/h3H,2H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCYFQLHLFRVKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=NN=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Ethyl-1,2,4-Triazole-3-Thiol

The formation of the this compound core relies on several key synthetic strategies, most of which culminate in a cyclization step to form the heterocyclic ring.

The most prevalent method for synthesizing 1,2,4-triazole-3-thiones involves the intramolecular cyclodehydration of 1,4-disubstituted thiosemicarbazides. semanticscholar.org In this context, a 1-acyl-4-ethyl-thiosemicarbazide serves as the direct precursor. The cyclization is typically induced by heating in an alkaline medium, which facilitates the removal of a water molecule to yield the stable triazole ring. semanticscholar.orgresearchgate.net This reaction is a cornerstone in the synthesis of a wide array of 4-substituted-1,2,4-triazole-3-thiols. semanticscholar.org The process is known to produce the target triazoles in high yields. nih.gov In solution, the resulting compounds can exist in thione-thiol tautomeric forms. nih.gov

Table 1: Synthesis of this compound and its Derivatives via Thiosemicarbazide (B42300) Route

| Starting Hydrazide | Isothiocyanate | Intermediate | Cyclization Condition | Product | Reference |

|---|---|---|---|---|---|

| 2-Bromo-4-fluorobenzohydrazide | Ethyl isothiocyanate | N-(2-bromo-4-fluorobenzoyl)-N'-ethylthiosemicarbazide | NaOH, heat | 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | csfarmacie.cz |

| 2-(2,6-dichlorophenylamino)acetohydrazide | Ethyl isothiocyanate | 1-[2-(2,6-dichlorophenylamino)acetyl]-4-ethylthiosemicarbazide | Alkaline medium | 5-[2-(2,6-dichlorophenylamino)benzyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | zsmu.edu.ua |

| Pyridine-2-carboxylic acid hydrazide | Allyl isothiocyanate* | 1-(Picolinoyl)-4-allylthiosemicarbazide | 2N NaOH, reflux | 4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | nih.gov |

| Isonicotinic acid hydrazide | 4-Methylphenyl isothiocyanate* | 1-(4-Methylphenyl)-4-(isonicotinoyl)thiosemicarbazide | Base catalyzed | 4-(4-Methylphenyl)-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | tubitak.gov.tr |

*Note: These examples use allyl or methylphenyl isothiocyanate but illustrate the general and widely applicable synthetic pathway. The ethyl analogue would be used for the direct synthesis of 4-ethyl derivatives.

The synthesis of this compound derivatives can also be part of a longer, multi-step sequence starting from more fundamental reagents. One such pathway begins with the synthesis of a required carboxylic acid hydrazide intermediate from simpler precursors. For instance, a synthetic route to a 5-substituted variant involved an initial step of using diethyloxalate, acetone, and sodium methylate to prepare methyl 2,4-dioxopentanoate. kpi.ua This intermediate was subsequently converted into 5-methylpyrazole-3-carbohydrazide using hydrazine (B178648) hydrate. kpi.ua This pyrazole-based hydrazide was then reacted with ethyl isothiocyanate, followed by alkaline cyclization to furnish the final 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol. kpi.ua Such multi-step approaches allow for the construction of complex molecules where the desired hydrazide precursor is not commercially available. mdpi.comsigmaaldrich.cn

The cyclization of 1-acyl-4-ethyl-thiosemicarbazides into this compound is most effectively achieved under alkaline conditions. zsmu.edu.uazsmu.edu.ua The process typically involves refluxing the thiosemicarbazide intermediate in an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). semanticscholar.orgnih.govscirp.org For example, refluxing in a 2N NaOH solution for several hours is a common procedure. nih.govmdpi.com After the reaction is complete, the mixture is cooled and neutralized with an acid, like hydrochloric acid (HCl), to precipitate the triazole-thiol product. nih.govcsfarmacie.cz Yields for this cyclization step are often high, making it an efficient method for forming the triazole ring. nih.gov This base-catalyzed intramolecular dehydrative cyclization is a standard and reliable method reported across numerous studies for synthesizing 1,2,4-triazole-3-thiones. scirp.orgzsmu.edu.ua

Functional Group Derivatization and Scaffold Modification

Once the this compound scaffold is formed, it can be subjected to further chemical modifications. The presence of the thiol group provides a reactive handle for various transformations, most notably alkylation.

The thiol group of this compound is nucleophilic and readily undergoes S-alkylation upon reaction with various electrophiles, particularly organic halides. researchgate.netuzhnu.edu.ua This reaction is typically performed in a basic medium, using bases like potassium hydroxide or cesium carbonate to deprotonate the thiol and form a more potent thiolate nucleophile. nih.govmdpi.com The resulting thiolate then attacks the alkylating agent in a nucleophilic substitution reaction to form a new sulfur-carbon bond. mdpi.com

A wide range of alkylating agents can be employed, including simple alkyl halides (e.g., methyl iodide, ethyl iodide), substituted benzyl (B1604629) chlorides, phenacyl bromides, and haloacetamides. researchgate.netzsmu.edu.uanih.gov This versatility allows for the introduction of diverse functional groups onto the sulfur atom, creating a library of S-substituted derivatives. nih.govprolekare.cz The reaction generally proceeds chemoselectively at the sulfur atom, which is considered a soft nucleophile, leading to the formation of S-alkylated products as the major or sole isomers. researchgate.netuzhnu.edu.ua These S-alkylation reactions are fundamental for modifying the properties of the parent triazole. nih.govnih.gov

Table 2: Examples of S-Alkylation Reactions of this compound Derivatives

| Starting Triazole | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | Methyl Iodide | Not Specified | 3-(2-bromo-4-fluorophenyl)-4-ethyl-5-(methylthio)-4H-1,2,4-triazole | csfarmacie.cz |

| 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | Ethyl Iodide | Not Specified | 3-(2-bromo-4-fluorophenyl)-4-ethyl-5-(ethylthio)-4H-1,2,4-triazole | csfarmacie.cz |

| 5-[2-(2,6-dichlorophenylamino)benzyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | N-(4-chlorophenyl)-2-chloroacetamide | Not Specified | 2-{5-[2-(2,6-dichloro-phenylamino)-benzyl]-4-ethyl-4Н- nih.govkpi.uaCurrent time information in Bangalore, IN.triazol-3-ylsulfanyl}-N-(4-chlorophenyl)acetamide | zsmu.edu.ua |

| 4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol* | Ethyl chloroacetate | KOH / Ethanol (B145695) | Ethyl 2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | nih.gov |

| 4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol | Bromoalkanes | Not Specified | 4-(5-((((5-(alkylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-1H-1,2,4-triazol-3-yl)pyridines | zsmu.edu.ua |

*Note: This example uses a 4-allyl substituted triazole but demonstrates the common S-alkylation reaction with an activated halide.

Formation and Transformation of Schiff Bases

The formation of Schiff bases involving 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives is a common synthetic strategy. These reactions typically involve the condensation of the 4-amino group with various aldehydes. nih.govnepjol.inforesearchgate.net For instance, Schiff bases have been synthesized by reacting 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol with different aromatic aldehydes. nepjol.inforesearchgate.net The general procedure involves refluxing the triazole derivative with the desired aldehyde in an appropriate solvent, often with a catalytic amount of acid. nepjol.info

The resulting Schiff bases, characterized by the presence of an azomethine (-N=CH-) group, are themselves versatile intermediates for further chemical transformations. chemprob.org They can participate in various reactions, including cyclization to form new heterocyclic rings. nih.gov The synthesis of hydrazone derivatives from these Schiff bases has also been reported. nih.gov

Oxidation Reactions of the Thiol Moiety

The thiol (-SH) group at the 3-position of the 1,2,4-triazole (B32235) ring is a key functional group that readily undergoes oxidation. ontosight.ai This reactivity allows for the synthesis of a variety of derivatives. A common oxidation reaction is the formation of disulfides, which can occur under mild oxidizing conditions. ontosight.ai

More vigorous oxidation can lead to the formation of other sulfur-containing functional groups. The specific products formed depend on the oxidizing agent and reaction conditions employed. This reactivity provides a pathway to a diverse range of compounds with potentially different chemical and physical properties.

Nucleophilic Substitution Reactions on the Triazole Ring

The 1,2,4-triazole ring can participate in nucleophilic substitution reactions, although the reactivity is influenced by the substituents present on the ring. The carbon centers of the triazole ring can be susceptible to nucleophilic attack under relatively mild conditions due to low electron density. The introduction of various functional groups can be achieved through the displacement of suitable leaving groups on the triazole ring. evitachem.com

For instance, the S-alkylation of 1,2,4-triazole-3-thiols is a frequently employed nucleophilic substitution reaction. mdpi.comresearchgate.net This typically involves reacting the thiol with an alkyl halide in the presence of a base. researchgate.net The sulfur atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide to form a new carbon-sulfur bond. mdpi.comresearchgate.net

Heteroannulation and Ring Fusion Strategies

The 1,2,4-triazole-3-thiol scaffold serves as a valuable building block in the synthesis of fused heterocyclic systems through heteroannulation and ring fusion strategies. These reactions involve the construction of a new ring fused to the existing triazole core. researchgate.net

One common approach involves the reaction of 4-amino-1,2,4-triazole-3-thiol derivatives with bifunctional reagents. For example, reaction with aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride can lead to the formation of fused triazolothiadiazole systems. researchgate.net Similarly, reactions with isothiocyanates can yield fused triazolothiadiazine derivatives. researchgate.net These strategies significantly expand the structural diversity of compounds that can be accessed from the this compound core.

Green Chemistry Principles in Synthetic Pathways

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods for 1,2,4-triazole derivatives. rsc.orgsbmu.ac.irscispace.com Green chemistry principles, such as the use of safer solvents, microwave-assisted synthesis, and catalyst-free conditions, have been applied to reduce the environmental impact of these synthetic processes. rsc.orgunivpancasila.ac.id

Microwave irradiation has emerged as a powerful tool in the synthesis of triazoles, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. rsc.org For example, the condensation reaction to form Schiff bases and subsequent cyclizations have been efficiently carried out under microwave irradiation. rsc.org The use of greener solvents like ethanol and water, and in some cases, solvent-free reactions, further contributes to the sustainability of these synthetic pathways. sbmu.ac.irresearchgate.net

Mechanistic Investigations of Synthesis and Derivatization Reactions

Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and designing new synthetic routes. The synthesis of the 1,2,4-triazole-3-thione ring often proceeds through a multi-step process. zsmu.edu.ua This typically involves the formation of a thiosemicarbazide intermediate, followed by cyclization in an alkaline medium to yield the triazole ring. researchgate.net

The mechanism of S-alkylation involves a nucleophilic substitution reaction where the sulfur atom of the thiol group attacks the electrophilic carbon of a halide compound. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to support experimental findings and provide insights into the electronic structure and reactivity of these molecules. nih.gov These mechanistic studies contribute to a deeper understanding of the chemical behavior of this compound and its derivatives.

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Molecular Conformation and Functional Groups

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups present in the title compound and analyzing its molecular structure.

The FT-IR spectrum of 4-ethyl-1,2,4-triazole-3-thiol and its derivatives displays characteristic absorption bands that confirm its structural features. The presence of the thiol (-SH) group is often confirmed by a stretching vibration, although it can sometimes be weak. The tautomeric thione (C=S) form is more commonly identified by its characteristic vibrations.

In studies of the closely related compound, 4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol, the formation of the triazole ring is confirmed by the appearance of N-C=S amide bands and the disappearance of the C=O peak from the precursor carbohydrazide. biointerfaceresearch.com The key vibrational frequencies are assigned to specific functional groups, providing clear evidence for the molecular structure. For instance, the C=N stretching vibration within the triazole ring and the C=S stretching vibration are prominent features of the spectrum. core.ac.uk The aliphatic C-H stretching of the ethyl group is also clearly observed.

Below is a table summarizing typical FT-IR spectral data for a representative derivative, 4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol.

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Aromatic C-H stretch | 3038-3104 | core.ac.uk |

| C=N stretch (triazole) | 1573 | core.ac.uk |

| C=S stretch | 1259 | core.ac.uk |

| C-S-C stretch (thiophene) | 681 | core.ac.uk |

To achieve a more precise assignment of vibrational modes, experimental FT-IR data are often correlated with theoretical predictions from quantum chemical calculations, most commonly using Density Functional Theory (DFT). core.ac.ukresearchgate.net Methods like B3LYP with basis sets such as cc-pVDZ are employed to calculate the harmonic vibrational frequencies of the optimized molecular structure. core.ac.ukresearchgate.netresearchgate.net

These theoretical calculations provide a complete vibrational spectrum that can be compared with the experimental results. A strong agreement between the calculated and observed frequencies validates both the accuracy of the computational model and the assignment of the spectral bands. biointerfaceresearch.comcore.ac.uk This combined experimental and theoretical approach is crucial for confirming the molecular geometry and understanding the vibrational dynamics of the compound. researchgate.netisres.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is indispensable for elucidating the precise structure of this compound, offering detailed information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum provides a distinct map of the proton environments in the molecule. For this compound and its derivatives, the signals for the ethyl group are characteristic. The methyl (CH₃) protons typically appear as a triplet, and the methylene (B1212753) (CH₂) protons as a quartet, a pattern indicative of the ethyl group's free rotation and coupling between adjacent protons. core.ac.uk

A key feature in the spectrum is the signal for the thiol (-SH) proton. This proton is acidic and its chemical shift can be highly variable, but it typically appears as a broad singlet in the downfield region of the spectrum. core.ac.ukpensoft.net The absence of this signal upon alkylation of the thiol group is a key indicator that a reaction has occurred at the sulfur atom. prolekare.cz

The following table details the experimental ¹H NMR data for the representative compound 4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol. core.ac.uk

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| -N-CH₂-CH₃ | 1.44 | Triplet (t) | 7.2 | core.ac.uk |

| -N-CH₂ -CH₃ | 4.22 | Quartet (q) | 7.2 | core.ac.uk |

| SH | 13.98 | Singlet (s) | - | core.ac.uk |

| Thiophene-H | 7.27-7.86 | Multiplet (m) | - | core.ac.uk |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in the structure produces a distinct signal. For this compound derivatives, signals corresponding to the methyl and methylene carbons of the ethyl group are observed in the upfield region. core.ac.uk

The carbons of the triazole ring are observed further downfield. The carbon atom double-bonded to the sulfur atom (C=S) is particularly deshielded and appears at a high chemical shift value, which is a diagnostic feature for the thione tautomer. core.ac.uk The other carbon atom in the triazole ring also has a characteristic chemical shift. biointerfaceresearch.comcore.ac.uk

Experimental ¹³C NMR data for 4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol are presented below. core.ac.uk

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| -N-CH₂-C H₃ | 13.7 | core.ac.uk |

| -N-C H₂-CH₃ | 39.7 | core.ac.uk |

| Thiophene Carbons | 126.8, 128.9, 129.3, 130.3 | core.ac.uk |

| C -S (Triazole) | 146.3 | core.ac.uk |

| C =S (Triazole) | 167.5 | core.ac.uk |

While one-dimensional NMR provides information on chemical shifts and couplings, two-dimensional (2D) NMR techniques are employed to establish definitive connectivity between atoms. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

In the study of 1,2,4-triazole-3-thione derivatives, HMBC is used to confirm the site of alkylation. researchgate.net By observing correlations between protons and carbons that are two or three bonds apart, it is possible to unambiguously determine whether an alkyl group has attached to the sulfur atom or a nitrogen atom in the ring. researchgate.net For example, an HMBC experiment can show a correlation from the α-methylene protons of an attached alkyl chain to the C3 carbon of the triazole ring, confirming S-alkylation. This level of detailed structural analysis is crucial for correctly identifying the products of subsequent reactions involving the triazole-thiol core.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal tool for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) has been employed to characterize this compound and its derivatives. induspublishers.cominduspublishers.com This technique involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum provides a unique fingerprint of the compound, confirming its molecular weight and offering insights into its structural components. For instance, in the analysis of N-ethyl-3,5-substituted derivatives of 4-ethyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole-3-thiol, EI-MS was used to confirm the structures of the synthesized compounds. induspublishers.comresearchgate.net Similarly, the mass-to-charge ratio of S-derivatives of bis-1,2,4-triazole has been determined using gas chromatography-mass spectrometry with electron impact ionization. pensoft.net

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecular ion and its fragments. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. HR-EI-MS has been utilized in the characterization of newly synthesized triazole derivatives, including those related to this compound, to confirm their elemental composition. induspublishers.comresearchgate.netresearcher.life

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is instrumental in assessing the purity of a sample and confirming the identity of its components. LC-MS has been used to analyze 1,2,4-triazole-3-thiones and their tautomeric forms. researchgate.netresearchgate.net This method allows for the rapid separation and detection of these compounds, providing information on their retention times and mass-to-charge ratios, which aids in their identification and purity assessment. researchgate.netprolekare.czcsfarmacie.czcsfarmacie.cz

X-ray Diffraction Crystallography for Precise Molecular and Crystal Structure

X-ray diffraction crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information about molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Geometric Parameters and Intermolecular Interactions

The geometric parameters obtained from X-ray diffraction studies, such as bond lengths and torsion angles, are in good agreement with those of related structures. iucr.org These studies also illuminate the crucial role of intermolecular interactions in the crystal packing. Hydrogen bonds, particularly N—H⋯S interactions, are a recurring and significant feature, often leading to the formation of centrosymmetric dimers with an R²₂(8) ring motif. researchgate.netnih.goviucr.orgbohrium.com Other observed interactions contributing to the stability of the crystal lattice include C—H⋯O, C—H⋯N, C—H⋯π, and π–π stacking interactions. researchgate.netacs.org Hirshfeld surface analysis is often employed to visualize and quantify these intermolecular contacts. nih.govbohrium.com

Table 1: Selected Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Chemical Formula | C₁₅H₁₉N₅OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.7280 (8) |

| b (Å) | 19.9593 (15) |

| c (Å) | 8.0087 (6) |

| β (°) | 93.230 (4) |

| V (ų) | 1552.5 (2) |

| Z | 4 |

| Data sourced from a study on 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione. iucr.org |

Table 2: Hydrogen Bond Geometry for a this compound Derivative

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N4—H4N···S1ⁱ | 0.87 (4) | 2.474 (4) | 3.335 (2) | 179 (14) |

| Symmetry code: (i) x, y + 1, z. Data from a study on 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione. iucr.org |

Crystal Packing and Supramolecular Architecture

In the case of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, the molecules exist as these centrosymmetric N—H⋯S hydrogen-bonded dimers, with a measured N⋯S distance of 3.312 (2) Å. researchgate.net The crystal packing is further reinforced by other interactions, including C—H⋯O, C—H⋯N, C—H⋯π, and π–π stacking interactions. researchgate.net For a related derivative, 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol, the crystal packing is stabilized by intermolecular N–H⋯S and N–H⋯N hydrogen bonds, resulting in a two-dimensional supramolecular network.

The planarity of the molecule can vary depending on the substituents. For instance, in 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, the benzene (B151609) ring is twisted relative to the triazole ring. researchgate.net In contrast, some other 1,2,4-triazole (B32235) derivatives exhibit a non-planar geometry. iucr.orgbohrium.com The interplay of these various intermolecular forces, including hydrogen bonding and stacking interactions, ultimately determines the three-dimensional arrangement of the molecules in the solid state.

A comprehensive analysis of the crystal packing and energetic features has demonstrated that dispersion components are the major contributors to the lattice energy, with coulombic terms also playing a significant role. bohrium.comresearchgate.net The interaction energies calculated for the N–H⋯S=C hydrogen-bonded dimers confirm that the coulombic energy component is dominant in stabilizing the crystal packing. bohrium.comresearchgate.net

Crystal and Supramolecular Interaction Data

| Compound | Dominant Intermolecular Interactions | Supramolecular Motif |

| 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione | N—H⋯S, C—H⋯O, C—H⋯N, C—H⋯π, π–π | Centrosymmetric dimers with R²₂(8) ring motif |

| 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol | N–H⋯S, N–H⋯N | 2D supramolecular network |

| 4-alkyl-5-(substituted-phenyl)-2H-1,2,4-triazole-3(4H)-thione derivatives | N–H⋯S=C | R²₂(8) supramolecular synthon of the type (···HNCS)₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within this compound and its derivatives. The electronic absorption spectra of these compounds typically exhibit multiple absorption bands in the UV region, corresponding to various electronic transitions within the molecule.

For a series of novel 1,2,4-triazole derivatives, the electronic absorption spectra in dioxane revealed two characteristic absorption bands in the regions of λmax 386–357 nm and 277–244 nm. scispace.com This absorption pattern is considered typical for the hydrazone chromophore present in these specific derivatives. scispace.com In another study on different 1,2,4-triazoline-3-thione derivatives, the UV spectra showed three absorption maxima at 204-208 nm, 243-260 nm, and 263-293 nm. jrespharm.com

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict and interpret the electronic spectra of related triazole compounds. inorgchemres.orgresearchgate.net These computational methods help in assigning the observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions, which are characteristic of the heterocyclic ring and its substituents.

UV-Vis Absorption Data for 1,2,4-Triazole Derivatives

| Compound/Derivative Series | Solvent | Absorption Maxima (λmax, nm) | Reference |

| Novel 1,2,4-triazole derivatives with hydrazone chromophore | Dioxane | 386–357 and 277–244 | scispace.com |

| 1,2,4-triazoline-3-thione derivatives | N/A | 204-208, 243-260, and 263-293 | jrespharm.com |

The relationship between the molecular structure of this compound derivatives and their UV-Vis spectral data is a key area of investigation. The positions and intensities of the absorption maxima are sensitive to the nature and position of substituents on the triazole ring.

The introduction of different functional groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. For instance, the presence of a hydrazone chromophore in certain 1,2,4-triazole derivatives results in a characteristic absorption pattern. scispace.com The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in modulating the energy of the electronic transitions and thus the observed λmax values.

Computational studies have further elucidated the structure-spectral relationship. By comparing theoretically calculated electronic spectra with experimental data, researchers can validate the proposed molecular structures and gain insights into the nature of the electronic transitions. researchgate.netisres.orgcore.ac.uk For example, theoretical and experimental spectroscopy results for certain triazole derivatives have shown good agreement, confirming the validity of the developed molecular structures. researchgate.net This integrated approach of experimental spectroscopy and theoretical calculations is essential for establishing a robust understanding of how the molecular structure dictates the electronic absorption properties of these compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a high degree of accuracy. Theoretical investigations on derivatives of 4-ethyl-1,2,4-triazole-3-thiol have utilized DFT, commonly with the B3LYP functional, to elucidate these properties. dergipark.org.trresearchgate.net

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of this compound, DFT calculations are used to determine key structural parameters like bond lengths, bond angles, and dihedral angles. dergipark.org.trresearchgate.net

In a study on 5,5′-(pyridine-2,5-diyl)bis(4-ethyl-4H-1,2,4-triazole-3-thiol), herein referred to as L1, geometry optimization was performed using the DFT/B3LYP method with the 6-31+G(d) basis set. dergipark.org.trresearchgate.net This process involves finding the lowest energy conformation of the molecule. To achieve this, potential energy surface (PES) scans are often conducted around flexible single bonds to identify the most stable conformer before full optimization. dergipark.org.tr The optimized structure is confirmed to be a true minimum by ensuring there are no imaginary frequencies in the vibrational analysis. dergipark.org.tr

Table 1: Selected Optimized Geometrical Parameters for a Derivative (L1) (Data based on 5,5′-(pyridine-2,5-diyl)bis(4-ethyl-4H-1,2,4-triazole-3-thiol))

| Parameter | Value (DFT/B3LYP/6-31+G(d)) |

| Bond Lengths (Å) | |

| C-S | 1.764 |

| Dihedral Angles (°) | |

| C3-C4-C28-N31 | -149.13 |

| N6-C1-C11-N14 | -6.98 |

Atom numbering corresponds to the source literature dergipark.org.tr. This data represents a more complex structure containing the this compound moiety.

DFT calculations are instrumental in predicting the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. The calculated frequencies help in the assignment of experimental spectra. For various 1,2,4-triazole (B32235) derivatives, theoretical vibrational spectra have been computed and show good agreement with experimental data, validating the optimized molecular structures. acs.org

The process involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes are often analyzed using Potential Energy Distribution (PED) to assign them to specific molecular motions, such as stretching, bending, or torsion of particular bonds or functional groups. researchgate.net For example, in related triazole compounds, characteristic vibrations for C-N, N-N, and C=N bonds within the triazole ring, as well as the vibrations of substituent groups, are assigned based on these calculations.

Quantum chemical descriptors derived from DFT calculations, such as frontier molecular orbital energies, energy gaps, and dipole moments, are crucial for understanding the electronic nature and chemical reactivity of a molecule. dergipark.org.trresearchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

For the derivative 5,5′-(pyridine-2,5-diyl)bis(4-ethyl-4H-1,2,4-triazole-3-thiol) (L1), the energies of the HOMO and LUMO were calculated using the DFT/B3LYP/6-31+G(d) method. dergipark.org.tr The analysis of the FMOs reveals the distribution of electron density. In this derivative, the electron densities of both HOMO and LUMO are located across the entire molecule, except for the ethyl groups, indicating a conjugated system. dergipark.org.tr

The energy band gap (ΔE), calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO), is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.trresearchgate.net A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net The energy gap is also instrumental in predicting optical properties. dergipark.org.trresearchgate.net

The calculated HOMO-LUMO energy gap for the L1 derivative helps in comparing its reactivity to similar compounds. researchgate.net For instance, the study comparing the ethyl-substituted L1 with its phenyl-substituted counterpart (L2) found that L1 possesses a slightly higher energy gap, suggesting it is less polarizable and less reactive. researchgate.net

Table 2: Calculated Electronic Properties for a Derivative (L1) (Data based on 5,5′-(pyridine-2,5-diyl)bis(4-ethyl-4H-1,2,4-triazole-3-thiol))

| Parameter | Value (eV) |

| EHOMO | -6.083 |

| ELUMO | -1.995 |

| Energy Gap (ΔE) | 4.088 |

Values obtained from a related study researchgate.net after conversion from original data. Note: A different publication on the same compound reports slightly different values of -6.118 eV (HOMO) and -2.056 eV (LUMO), resulting in a gap of 4.062 eV dergipark.org.tr. These minor differences can arise from slight variations in computational models or software.

Quantum Chemical Descriptors and Electronic Properties

Chemical Hardness (η) and Softness (σ)

Chemical hardness (η) and its inverse, chemical softness (σ), are fundamental concepts in chemical reactivity theory. Hardness is a measure of a molecule's resistance to changes in its electron distribution, with harder molecules being less reactive. dergipark.org.trwindows.net Conversely, softness indicates a higher propensity for chemical reactions. These parameters are calculated from the energies of the HOMO and LUMO orbitals. windows.netnih.gov

Theoretical studies on derivatives such as 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol have determined these values to predict their stability and reactivity. core.ac.ukcore.ac.uk A large energy gap between the HOMO and LUMO levels corresponds to high hardness and low softness, signifying high kinetic stability and low reactivity. dergipark.org.tr

Table 1: Calculated Hardness and Softness for a this compound Derivative Data pertains to 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, calculated using DFT/B3LYP methods. core.ac.ukcore.ac.uk

| Parameter | Value (eV) |

| Hardness (η) | 2.034 |

| Softness (σ) | 0.491 |

Electronegativity (χ) and Chemical Potential (μ)

Electronegativity (χ) quantifies the ability of a molecule to attract electrons, while the electronic chemical potential (μ) represents the escaping tendency of an electron from an equilibrium system. nih.gov These parameters are crucial for understanding the electronic nature of a molecule and are calculated using the HOMO and LUMO energy values. core.ac.ukcore.ac.uk For a derivative of the target compound, 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, these properties have been computed to assess its electronic character. core.ac.ukisres.org

Table 2: Calculated Electronegativity and Chemical Potential for a this compound Derivative Data pertains to 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, calculated using DFT/B3LYP methods. core.ac.ukcore.ac.uk

| Parameter | Value (eV) |

| Electronegativity (χ) | 3.869 |

| Chemical Potential (μ) | -3.869 |

Electrophilicity and Nucleophilicity Indices

The global electrophilicity index (ω) measures the energy stabilization when a molecule acquires an additional electronic charge from the environment, indicating its ability to act as an electrophile. The nucleophilicity index (ε) describes the molecule's capacity to act as a nucleophile. core.ac.ukcore.ac.uk These indices are calculated from the HOMO and LUMO energies and are used to predict the molecule's behavior in chemical reactions. isres.orgresearchgate.net Calculations for 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol have provided values for these reactivity descriptors. core.ac.uk

Table 3: Calculated Electrophilicity and Nucleophilicity for a this compound Derivative Data pertains to 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, calculated using DFT/B3LYP methods. core.ac.ukcore.ac.uk

| Parameter | Value (eV) |

| Electrophilicity Index (ω) | 3.666 |

| Nucleophilicity Index (ε) | 0.197 |

Mulliken Atomic Charges and Charge Distribution

Mulliken atomic charge analysis is a computational method used to determine the partial atomic charges within a molecule. isres.org This analysis reveals the charge distribution and helps identify the most positively or negatively charged atoms, which correspond to the sites susceptible to nucleophilic and electrophilic attack, respectively. nih.govmdpi.com For various 1,2,4-triazole derivatives, DFT calculations have shown that negative charges are typically located on nitrogen and sulfur atoms, making them nucleophilic centers, while certain carbon atoms exhibit positive charges. isres.orgnih.gov In studies of related compounds, the sulfur and nitrogen atoms of the triazole ring are identified as having significant negative charges, indicating they can act as centers for interaction with electrophiles. nih.govmdpi.com

Fraction of Transferred Electrons (ΔN)

The fraction of transferred electrons (ΔN) is a quantum chemical parameter that quantifies the tendency of a molecule to donate electrons to another entity, such as a metal surface. core.ac.ukisres.org This value is particularly relevant in fields like corrosion inhibition, where it helps predict the adsorption and interaction of an inhibitor molecule with a metal. core.ac.ukresearchgate.net A positive ΔN value indicates that the molecule can donate electrons. core.ac.uk Theoretical calculations for 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol have determined this parameter to evaluate its potential interaction with iron surfaces. core.ac.ukcore.ac.ukisres.org

Table 4: Calculated Fraction of Transferred Electrons for a this compound Derivative Data pertains to 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol in relation to an iron surface. core.ac.uk

| Parameter | Value |

| Fraction of Transferred Electrons (ΔN) | 0.814 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. inorgchemres.org It examines intramolecular interactions, such as charge transfer and hyperconjugation, by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. inorgchemres.orgresearchgate.net In studies of related palladium(II) complexes of 4-methyl-4H-1,2,4-triazole-3-thiol, NBO analysis revealed that the coordinate bonds (e.g., Pd-N and Pd-S) are formed by the delocalization of electron density from the lone pair orbitals of the nitrogen and sulfur atoms to the palladium atom. inorgchemres.org This type of analysis highlights the significant role of the nitrogen and sulfur heteroatoms in the molecule's ability to coordinate and interact with other species.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. isres.orgresearchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. researchgate.net Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net For derivatives of 1,2,4-triazole, MEP analyses consistently show that the most negative potential is concentrated around the nitrogen atoms of the triazole ring and the sulfur atom of the thiol group, confirming these as the primary sites for electrophilic interaction. isres.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a prominent computational method for calculating the electronic excited state properties of molecules. rsc.orgarxiv.org While specific TD-DFT studies on this compound are not extensively documented in the reviewed literature, the principles of this methodology are well-established and have been applied to closely related 1,2,4-triazole derivatives. inorgchemres.org

TD-DFT calculations are used to determine the energies of the lowest excited states and to simulate electronic absorption spectra. inorgchemres.orgisres.org For instance, in studies of similar triazole compounds, TD-DFT has been employed to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are indicative of the intensity of electronic transitions. These calculations help in understanding the nature of the electronic transitions, such as n → π* or π → π* transitions, which are common in heterocyclic compounds containing both lone pairs and π-systems. The results from such theoretical electronic spectra are often compared with experimental UV-Vis spectra to validate the computational model. inorgchemres.org

The accuracy of TD-DFT predictions is dependent on the choice of the functional and basis set. For many organic molecules, hybrid functionals like B3LYP are commonly used and have been shown to provide a good balance between computational cost and accuracy for predicting excited state energies.

Tautomerism Studies: Thione-Thiol Equilibrium Analysis

The 1,2,4-triazole-3-thiol core of the title compound can exist in two tautomeric forms: the thione form (C=S) and the thiol form (S-H). The equilibrium between these two forms is a critical aspect of its chemistry, influencing its physical, chemical, and potentially biological properties. ijsr.net

Theoretical Investigation of Tautomeric Forms

Theoretical studies on 1,2,4-triazole derivatives consistently show that the thione tautomer is generally more stable than the thiol tautomer in the gas phase. researchgate.netresearchgate.net For a closely related compound, 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, computational analysis at the B3LYP/6-311++G(d,p) level of theory confirmed that the thione form is the most stable isomer among the possible tautomers in both the gas phase and in solution. researchgate.netomu.edu.tr

The relative stability of the tautomers is determined by their calculated total energies. The thione form benefits from the greater strength of the C=O and N-H bonds compared to the C-O and O-H bonds in the enol form, and a similar principle applies to the thione-thiol equilibrium with the C=S and N-H bonds versus the C-S and S-H bonds.

| Compound | Method | Basis Set | Phase | Most Stable Tautomer | Energy Difference (kJ/mol) |

|---|---|---|---|---|---|

| 1,2,4-triazole-3-thione | B3LYP | 6-31G(d,p) | Gas | Thione | ~10-20 |

| 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione | B3LYP | 6-311++G(d,p) | Gas | Thione | Not specified |

Activation Energies for Tautomerization

The conversion between the thione and thiol tautomers involves an intramolecular proton transfer, which must overcome an energy barrier known as the activation energy. Computational studies can model the transition state of this process to determine the height of this barrier.

For 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, a very high tautomeric energy barrier was found, indicating that the tautomerization process is kinetically disfavored. researchgate.netomu.edu.tr In a study of the parent 1,2,4-triazole-3-thione and its derivatives, the activation energies for the thione-to-thiol tautomerization were calculated to be in the range of 10-20 kJ/mol. researchgate.net It is expected that this compound would have a similar activation energy, suggesting a relatively slow interconversion at room temperature. The presence of polar solvents can influence this energy barrier. researchgate.net

| Compound | Method | Basis Set | Phase | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| 1,2,4-triazole-3-thione derivatives | B3LYP | 6-31G(d,p) | Gas | ~10-20 |

| 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione | B3LYP | 6-311++G(d,p) | Gas | Qualitatively "very high" |

Experimental Spectroscopic Evidence for Tautomerism

Experimental techniques, particularly spectroscopy, provide crucial evidence for the existence and predominance of tautomeric forms. nih.gov

Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1166-1258 cm⁻¹ is characteristic of the C=S (thione) group. ijsr.net Conversely, the thiol form would exhibit a weak S-H stretching band around 2550-2700 cm⁻¹. ijsr.net The observation of the C=S band and the absence or weakness of the S-H band in the IR spectrum of this compound would provide strong evidence for the predominance of the thione tautomer in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the thione form shows a characteristic signal for the N-H proton, which is typically found in the range of 13-14 ppm for similar 1,2,4-triazole-3-thiones. The presence of a signal in this region for this compound would support the thione structure. The thiol tautomer would instead show an S-H proton signal at a much higher field.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The thione and thiol tautomers have different chromophoric systems and thus exhibit different UV-Vis absorption spectra. The thione form, with its C=S chromophore, typically shows absorption bands at longer wavelengths compared to the thiol form. ijsr.net For 5-substituted-3-mercapto-1,2,4-triazoles, two absorption maxima are often observed in the ranges of 252-256 nm and 288-298 nm, with the latter being attributed to the C=S group. ijsr.net

| Spectroscopic Method | Thione Form (C=S) | Thiol Form (S-H) |

|---|---|---|

| IR Spectroscopy | Strong C=S stretch (~1166-1258 cm⁻¹) | Weak S-H stretch (~2550-2700 cm⁻¹) |

| ¹H NMR Spectroscopy | N-H proton signal (~13-14 ppm) | S-H proton signal (higher field) |

| UV-Vis Spectroscopy | Absorption band at longer wavelength (e.g., 288-298 nm) | Absorption at shorter wavelength |

Coordination Chemistry and Metal Complex Formation

Ligand Design and Coordination Modes

The 4-ethyl-1,2,4-triazole-3-thiol ligand's utility in forming metal complexes stems from its specific molecular architecture. The triazole ring and the thione/thiol group provide multiple potential binding sites for metal ions. The ligand can exist in tautomeric forms, primarily the thione and thiol forms, which influences its coordination behavior. Deprotonation of the thiol group is a common prerequisite for complexation.

The coordination versatility of 1,2,4-triazole-3-thiol derivatives allows them to act as multidentate ligands.

Bidentate Coordination: The most common coordination mode for 4-substituted-1,2,4-triazole-3-thiol ligands, including the 4-ethyl derivative, is bidentate. This typically occurs through the sulfur atom of the deprotonated thiol group and one of the adjacent nitrogen atoms of the triazole ring, forming a stable five-membered chelate ring. ginekologiaipoloznictwo.comnih.gov This S, N-bidentate chelation is a recurring motif in the coordination chemistry of these ligands with various transition metals. nih.govresearchgate.netscienceopen.com

Tridentate and Quadridentate Coordination: While less common for simple this compound, higher coordination numbers are possible, particularly in polynuclear complexes or when other functional groups are present. For the closely related 1H-1,2,4-triazole-3-thiol, deprotonation at both the thiol group and a ring nitrogen atom can lead to more complex bridging behaviors. In a series of cadmium(II) polymers, the analogous 1H-1,2,4-triazole-3-thiol ligand has been shown to exhibit both tridentate and quadridentate bridging modes, linking multiple metal centers. acs.org This suggests that under specific synthetic conditions, this compound could also participate in forming higher-dimensional coordination polymers through similar multi-atom bridging. For instance, ligands derived from bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes are known to exhibit tetradentate coordination through both sulfur and amine groups. ekb.eg

The chelation of metal ions by this compound is primarily facilitated by the soft sulfur atom of the thiol group and a nearby nitrogen atom from the triazole ring. ginekologiaipoloznictwo.comnih.gov The deprotonation of the thiol (S-H) group to form a thiolate (S⁻) anion creates a strong donor site. This, combined with the lone pair of electrons on a ring nitrogen atom (typically N4), allows for the formation of a stable five-membered chelate ring with a metal ion. ginekologiaipoloznictwo.com The involvement of both a soft donor (sulfur) and a borderline donor (nitrogen) makes these ligands effective in coordinating with a variety of transition metals. nih.gov Spectroscopic evidence, such as the disappearance of the S-H stretching vibration in FT-IR spectra of the complexes, confirms the deprotonation and coordination of the sulfur atom. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogs is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often an alcohol like ethanol (B145695). The reaction is frequently carried out under reflux to facilitate the complex formation. ginekologiaipoloznictwo.com

A variety of transition metal complexes have been synthesized using 4-substituted-1,2,4-triazole-3-thiol ligands. These include complexes with:

Manganese(II), Iron(III), Cobalt(II), Copper(II), and Zinc(II): Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been used to create complexes with these metals, resulting in octahedral, trigonal bipyramidal, and tetrahedral geometries. ekb.eg

Nickel(II), Copper(II), Zinc(II), Cadmium(II), and Tin(II): A series of coordination complexes with these metals and 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been successfully prepared and characterized. nih.govscienceopen.com

Palladium(II): Mononuclear and dinuclear palladium(II) complexes have been synthesized with the analogous 4-methyl-4H-1,2,4-triazole-3-thiol.

Cadmium(II): Extensive work on cadmium(II) polymers with 1H-1,2,4-triazole-3-thiol has demonstrated a range of coordination modes and complex structures. acs.org

Based on these studies, the resulting complexes are often found to have tetrahedral or square planar geometries, although octahedral structures are also possible depending on the metal ion and the stoichiometry of the reaction. nih.govscienceopen.com

Spectroscopic methods are essential for elucidating the structure of the metal complexes and confirming the coordination of the ligand.

FT-IR Spectroscopy: Infrared spectroscopy provides direct evidence of coordination. Key vibrational bands of the ligand are observed to shift upon complexation. A crucial piece of evidence is the disappearance of the ν(S-H) stretching band (typically around 2576-2736 cm⁻¹) in the spectra of the complexes, which indicates the deprotonation of the thiol group and coordination through the sulfur atom. nih.govnih.gov Additionally, shifts in the ν(C=N) band of the triazole ring suggest the involvement of a nitrogen atom in coordination. The appearance of new, low-frequency bands can often be attributed to the formation of M-N and M-S bonds.

Interactive Data Table: Key FT-IR Spectral Data (cm⁻¹) for a Representative 1,2,4-Triazole-3-thiol Ligand and its Metal Complexes

| Functional Group | Ligand | Ni(II) Complex | Cu(II) Complex | Zn(II) Complex | Assignment |

| ν(N-H) / ν(NH₂) | 3250 | Shifted | Shifted | Shifted | Amino Group Stretch |

| ν(S-H) | 2736 | Absent | Absent | Absent | Thiol Group Stretch |

| ν(C=N) | 1645 | Shifted | Shifted | Shifted | Triazole Ring Stretch |

| ν(C-S) | 673 | Shifted | Shifted | Shifted | Carbon-Sulfur Stretch |

Note: The data presented is representative of typical shifts observed for 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol and its complexes, as a close analog. nih.gov

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II), Cd(II), Sn(II)). In ¹H NMR spectra, the proton signal for the S-H group (which can appear around 13-14 ppm) disappears upon complexation. ginekologiaipoloznictwo.comnih.gov The chemical shifts of protons near the coordination sites, such as those on the ethyl group and the triazole ring, may also experience shifts due to changes in the electronic environment upon coordination with the metal ion. ginekologiaipoloznictwo.comnih.gov

UV-Vis Spectroscopy: Electronic spectra provide information about the geometry of the complexes. The spectra of the complexes typically show bands corresponding to π→π* and n→π* transitions within the ligand, which are often shifted compared to the free ligand. For complexes with d-block metals like Ni(II) and Cu(II), additional d-d transition bands can be observed, which are indicative of the coordination geometry (e.g., tetrahedral, square planar, or octahedral). nih.gov

Single-crystal X-ray diffraction provides the most definitive structural information for coordination complexes. While specific crystal structure data for complexes of this compound are not widely published, analysis of closely related structures provides significant insight.

For instance, the crystal structures of trinuclear transition metal complexes with other 4-substituted-1,2,4-triazole derivatives reveal linear arrays of metal ions linked by triple N1-N2-triazole bridges. mdpi.com In these structures, the triazole ligand acts as a bridging unit, connecting multiple metal centers to form polynuclear species.

Furthermore, studies on cadmium(II) complexes with 1H-1,2,4-triazole-3-thiol have shown the formation of 1D chains, 2D layers, and 3D frameworks, depending on the reaction conditions and the anions present. acs.org These structures showcase the ligand's ability to adopt various bridging coordination modes, including monodentate, bidentate, tridentate, and quadridentate fashions. acs.org The structural analysis of a precursor molecule, 4-amino-5-indolyl-1,2,4-triazole-3-thione, shows a triclinic crystal system with a P-1 space group, indicating the planarity and bond characteristics of the core triazole-thione structure. mdpi.com

Interactive Data Table: Representative Crystallographic Data for a Trinuclear Ni(II) Complex with a Bridging 1,2,4-Triazole (B32235) Ligand

| Parameter | Value |

| Chemical Formula | C₃₀H₇₈N₂₄Ni₃O₃₀S₁₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.393(3) |

| b (Å) | 23.323(5) |

| c (Å) | 20.370(4) |

| β (°) | 108.31(3) |

| Volume (ų) | 6944(2) |

| Z | 4 |

Note: This data is for the analogous [(Me₂NH₂)₆][Ni₃(μ-L)₆(H₂O)₆] where L is a sulfonate-functionalized 1,2,4-triazole, illustrating a common structural motif for bridged triazole complexes. mdpi.com

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the coordination chemistry of this compound to generate a detailed article that meets the requirements of the requested outline.

The provided instructions demand a thorough and scientifically accurate article focusing solely on "this compound," including detailed research findings and data tables on the structural diversity of its coordination polymers, the electronic structure of its metal complexes, and their photophysical properties.

The available research predominantly focuses on the closely related analogue, 4-methyl-1,2,4-triazole-3-thiol, or the unsubstituted parent compound, 1H-1,2,4-triazole-3-thiol. While these studies provide insights into the coordination behavior of the triazole-thiol ligand class, directly extrapolating these findings to the 4-ethyl derivative would not be scientifically accurate and would violate the strict instruction to focus solely on the specified compound. Differences in the alkyl substituent (ethyl vs. methyl) can influence steric and electronic properties, leading to variations in crystal packing, coordination modes, and photophysical behavior.

Without specific studies on the synthesis, structure, and properties of metal complexes and coordination polymers of this compound, it is not possible to provide the detailed, data-driven content required for the following sections:

Photophysical Properties of Coordination Compounds (e.g., Luminescence)

Therefore, a scientifically rigorous and detailed article adhering strictly to the user's request cannot be produced at this time. Further experimental research dedicated specifically to the coordination chemistry of this compound is needed to provide the necessary data for such an article.

Applications in Materials Science and Industrial Chemistry

Exploration of Nonlinear Optical (NLO) Properties

Theoretical Prediction of NLO Parameters

While specific experimental data on the nonlinear optical (NLO) properties of 4-ethyl-1,2,4-triazole-3-thiol are not extensively documented, theoretical studies on analogous triazole derivatives provide valuable insights into its potential NLO response. Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the NLO behavior of molecules. These studies typically focus on parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀), which are crucial indicators of a material's potential for NLO applications.

For instance, theoretical investigations of similar triazole-based compounds have shown that the arrangement of donor and acceptor groups within the molecule can significantly influence its NLO properties. The triazole ring itself can act as an electron-donating group, and its combination with other functional groups can lead to enhanced hyperpolarizability. A study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives highlighted that specific substitutions can lead to significant NLO responses. researchgate.netnih.gov One of the studied compounds, which features a more complex structure than this compound, exhibited a first hyperpolarizability (β) value of 6.317 x 10⁻³⁰ esu. researchgate.netnih.gov Such findings suggest that the fundamental triazole-thiol scaffold has the potential for NLO activity.

To provide a comparative perspective, the calculated NLO parameters for a representative triazole derivative from a theoretical study are presented below. It is important to note that these values are for a different, albeit related, molecule and serve to illustrate the potential of this class of compounds.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | - | Debye |

| Polarizability (α) | - | esu |

| First Hyperpolarizability (β₀) | - | esu |

Data for a related triazole derivative, not this compound.

Influence of Structural Modifications on NLO Response

The NLO response of triazole derivatives is highly sensitive to structural modifications. The introduction of different substituent groups can alter the electronic distribution within the molecule, thereby affecting its hyperpolarizability. While direct studies on the influence of the ethyl group in this compound are scarce, general principles from computational studies on other triazoles can be applied.

The ethyl group at the N4 position is an electron-donating group. This donation of electron density to the triazole ring can influence the intramolecular charge transfer characteristics of the molecule, which is a key factor in determining the NLO response. Research on other organic NLO materials has shown that increasing the electron-donating strength of substituents can lead to a higher first hyperpolarizability (β₀). researchgate.netnih.gov

Furthermore, modifications at the thiol group (S-functionalization) or at the C5 position of the triazole ring would also be expected to have a significant impact on the NLO properties. For example, attaching electron-withdrawing groups to these positions could create a push-pull system, which is a common strategy for enhancing the NLO response in organic molecules. A study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives demonstrated that the addition of different electrophiles to the core structure resulted in varying NLO characteristics, with one derivative showing a notable first hyperpolarizability. researchgate.netnih.gov This underscores the tunability of the NLO properties of triazole thiols through structural modifications.

Development as Precursors for Advanced Materials (Excluding Polymer/Drug Carriers)

The bifunctional nature of this compound, possessing both nitrogen atoms of the triazole ring and the sulfur atom of the thiol group as potential coordination sites, makes it an excellent ligand for the synthesis of coordination compounds and metal-organic frameworks (MOFs). These materials have a wide range of applications in areas such as catalysis, gas storage, and sensing.

The triazole ring can bridge metal centers, leading to the formation of polynuclear complexes and extended network structures. The thiol group can either remain in its protonated form or be deprotonated to form a thiolate, which can also coordinate to metal ions. This versatility in coordination modes allows for the construction of a diverse range of supramolecular architectures.

Other Industrial and Chemical Applications (excluding medical)

Beyond its potential in advanced materials, this compound and its derivatives have been explored for other industrial and chemical applications, most notably in the field of corrosion inhibition. The presence of multiple heteroatoms (nitrogen and sulfur) in the molecule allows for strong adsorption onto metal surfaces, forming a protective layer that inhibits corrosion.

Research on various triazole-thiol derivatives has shown their effectiveness as corrosion inhibitors for different metals and alloys in acidic media. The inhibitor molecules can adsorb onto the metal surface through the lone pair electrons of the nitrogen and sulfur atoms, as well as through the π-electrons of the triazole ring. This adsorption blocks the active sites for corrosion and reduces the rate of both anodic and cathodic reactions. The efficiency of inhibition is dependent on the concentration of the inhibitor, the temperature, and the nature of the metal and the corrosive environment.

While specific studies on this compound as a corrosion inhibitor are not widely reported, the general principles derived from studies on analogous compounds suggest its potential in this application. For instance, a study on 4-amino-5-(substituted-phenyl)-4H- researchgate.netekb.egacademindex.comtriazole-3-thiol derivatives highlighted their potential in industrial and medical chemistry. researchgate.net

Future Research Directions and Perspectives

Advancements in Asymmetric Synthesis of Chiral Derivatives

The development of chiral molecules is a cornerstone of modern drug discovery and materials science. Future research will likely focus on the asymmetric synthesis of chiral derivatives of 4-ethyl-1,2,4-triazole-3-thiol, which currently remains a relatively unexplored area.

One promising approach is the use of chiral catalysts to control the stereochemistry of reactions involving the triazole scaffold. Recent breakthroughs in the atroposelective synthesis of N-aryl 1,2,4-triazoles using chiral phosphoric acid catalysts demonstrate the potential of organocatalysis in this field. nih.gov Future studies could adapt these methods to introduce axial chirality or create stereogenic centers adjacent to the triazole ring.

Furthermore, the 1,2,4-triazole (B32235) core itself can be incorporated into chiral ligands for transition metal-catalyzed asymmetric synthesis. rsc.orgrsc.org Research into new chiral N-heterocyclic carbene (NHC) ligands based on the 1,2,4-triazole framework could lead to highly effective catalysts for a variety of asymmetric transformations, such as hydrogenations and C-C bond-forming reactions. rsc.orgrsc.org The development of these synthetic strategies will be crucial for accessing enantiomerically pure derivatives of this compound for pharmacological and material science applications where stereochemistry is critical.

Table 1: Potential Strategies for Asymmetric Synthesis

| Strategy | Catalyst/Reagent Type | Potential Outcome |

|---|---|---|

| Atroposelective Synthesis | Chiral Phosphoric Acids | Axially chiral triazole derivatives |

| Stereoselective Alkylation | Chiral Phase-Transfer Catalysts | Enantiomerically enriched S-substituted derivatives |

Computational Design of Novel this compound Based Materials

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules with tailored properties. Future research will increasingly leverage these in silico methods to guide the synthesis of novel materials based on the this compound scaffold.

Density Functional Theory (DFT) calculations can predict molecular geometries, electronic properties, and reactivity, helping to identify derivatives with desirable characteristics for applications in electronics, nonlinear optics, or as corrosion inhibitors. nih.gov Similarly, molecular docking simulations can predict the binding affinity and mode of interaction of triazole derivatives with biological targets, accelerating the discovery of new drug candidates. nih.gov

The integration of machine learning (ML) and artificial intelligence (AI) with computational design represents a particularly exciting frontier. mdpi.com ML models can be trained on existing experimental data to predict the properties of vast virtual libraries of this compound derivatives, identifying high-potential candidates for synthesis and testing. mdpi.commdpi.com This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error discovery processes. mdpi.com

Exploration of New Reaction Pathways and Catalytic Applications

While several methods exist for the synthesis of 1,2,4-triazole-3-thiones, there is a continuous drive to develop more efficient, sustainable, and versatile reaction pathways. mdpi.comnih.gov Future research will focus on novel synthetic methodologies that offer improved yields, reduced reaction times, and greater functional group tolerance.

The exploration of greener synthetic methods , such as microwave-assisted synthesis and reactions in aqueous media, will be a key theme. Additionally, the application of click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful tool for constructing complex molecular architectures incorporating the triazole moiety. mdpi.com

The 1,2,4-triazole nucleus also holds potential in the field of catalysis. The 1,2,4-triazole anion has been identified as an effective acyl transfer catalyst, opening up possibilities for its use in various organic transformations. nih.gov Further investigation into the catalytic properties of this compound and its metal complexes could lead to the development of novel catalysts for a range of chemical reactions.

Development of Advanced Analytical Methods for Detection and Quantification

As the applications of this compound and its derivatives expand, the need for sensitive, accurate, and high-throughput analytical methods for their detection and quantification will become increasingly critical.

Current methods often rely on chromatographic techniques like High-Performance Liquid Chromatography (HPLC). nih.gov Future advancements will likely involve the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for analyzing complex samples.

There is also a need for new derivatization strategies to enhance the detectability of the thiol group. Reagents like propiolate esters can react with thiols to form UV-absorbing or fluorescent derivatives, enabling more sensitive detection. semanticscholar.org The development of novel colorimetric and fluorimetric probes specifically designed for the rapid and selective quantification of triazole-thiols would be highly beneficial for various applications, including environmental monitoring and biological studies. aatbio.comresearchgate.net

Table 2: Comparison of Analytical Techniques

| Technique | Advantages | Future Research Focus |

|---|---|---|

| HPLC-UV | Robust, widely available | Method development for new derivatives |

| LC-MS/MS | High sensitivity and selectivity | Application to complex matrices (e.g., biological fluids) |

| Spectrophotometry | Simple, cost-effective | Development of novel, specific colorimetric reagents |

Integration with Emerging Technologies in Chemical Research

The synergy between chemical synthesis and emerging technologies is set to revolutionize the discovery and development of new molecules. The field of this compound research is well-positioned to benefit from these advancements.

Flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch synthesis. rsc.orgresearchgate.net Implementing continuous flow processes for the synthesis of this compound and its derivatives can enable rapid library generation and process optimization. acs.orgresearchgate.netnih.gov

The combination of automated synthesis platforms with high-throughput screening (HTS) will accelerate the discovery of new bioactive compounds and functional materials. Large libraries of triazole derivatives can be synthesized and screened for desired properties in a fraction of the time required by manual methods. This integration of technologies will create a powerful engine for innovation, driving the exploration of the vast chemical space surrounding the this compound scaffold and uncovering new applications in medicine, agriculture, and materials science.

Q & A

Basic: What are the optimal synthetic routes for 4-ethyl-1,2,4-triazole-3-thiol and its derivatives?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with hydrazinolysis of intermediates (e.g., methyl 2,4-dioxopentanoate) to form carbohydrazides, followed by cyclization with ethyl isothiocyanate. Alkylation of the thiol group is achieved using alkyl halides in solvents like methanol or propan-2-ol, which maximize yields (~70–85%) . Microwave irradiation can enhance reaction efficiency, reducing synthesis time from hours to minutes while maintaining purity (>95%) . Key characterization techniques include H NMR, IR spectroscopy, and HPLC with mass spectrometry for structural confirmation .

Advanced: How can microwave-assisted synthesis improve the efficiency of producing S-alkyl derivatives?

Methodological Answer:

Microwave irradiation accelerates reaction kinetics by enabling uniform heating, which reduces side reactions. For example, S-alkylation of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol under microwave conditions (100°C, 20 min) achieves 90% yield compared to 65% via conventional heating . This method also enhances selectivity for target derivatives, as confirmed by LC-MS purity analysis. Researchers should optimize parameters such as power (300–500 W) and solvent polarity to minimize decomposition .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

Core techniques include:

- H NMR : Identifies proton environments (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH and δ 4.1–4.3 ppm for CH) .

- IR Spectroscopy : Confirms thiol (-SH) absorption at 2550–2600 cm and triazole ring vibrations at 1500–1600 cm .

- HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H] for CHNS at m/z 183.08) .

Advanced: How can molecular docking resolve contradictions in reported antimicrobial efficacy data?

Methodological Answer:

Contradictions often arise from structural variations (e.g., substituents at the 5-position). Molecular docking against target enzymes (e.g., lanosterol 14-α-demethylase, PDB: 3LD6) can predict binding affinities. For instance, derivatives with pyridinyl or indole groups show stronger hydrogen bonding with active-site residues (ΔG = −8.2 kcal/mol) compared to alkylated analogs (ΔG = −6.5 kcal/mol), explaining higher antifungal activity . Pair docking results with in vitro assays (e.g., MIC values against Candida albicans) to validate hypotheses .

Basic: What are the standard protocols for evaluating antimicrobial activity of these derivatives?

Methodological Answer:

- Broth Microdilution (CLSI Guidelines) : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Use 96-well plates with serial dilutions (0.5–128 µg/mL) and incubation at 37°C for 24–48 hrs .

- Zone of Inhibition Assays : Apply 10 µL of 1 mM compound on agar plates; measure inhibition zones after 24 hrs .

Advanced: How do substituent modifications impact antiradical activity?

Methodological Answer:

Electron-donating groups (e.g., hydroxyl or methoxy) enhance radical scavenging by stabilizing phenoxyl radicals. For example:

- 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol : 88.89% DPPH scavenging at 1 mM due to thiophene’s electron-rich π-system .

- Fluorobenzylidene Derivatives : Reduced activity (53.78% at 1 mM) attributed to electron-withdrawing F atoms destabilizing radicals .

Use cyclic voltammetry to quantify redox potentials and correlate with scavenging efficacy .

Advanced: What strategies optimize stability under physiological conditions?

Methodological Answer:

- pH Stability : Perform accelerated degradation studies (40°C, 75% RH) across pH 1–8. Triazole-thiols are stable at pH 5–7 but degrade via oxidation at acidic pH (t = 12 hrs at pH 3) .

- Light Sensitivity : Store derivatives in amber vials; UV-Vis spectroscopy tracks thiol oxidation (λ shift from 260 nm to 320 nm) .

- Formulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance half-life in serum (>48 hrs vs. 6 hrs free) .

Advanced: How to design SAR models for anticancer activity?

Methodological Answer:

- Computational SAR : Use QSAR tools (e.g., MOE) to correlate descriptors (logP, polar surface area) with IC values. For example, derivatives with logP >2.5 show higher cytotoxicity (IC = 8 µM vs. 25 µM) due to improved membrane permeability .

- Experimental Validation : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate with docking results against kinase targets (e.g., anaplastic lymphoma kinase, PDB: 2XP2) .

Basic: What are the key challenges in scaling up synthesis?

Methodological Answer:

- Purification : Replace column chromatography with recrystallization (ethanol/water) or continuous flow reactors to reduce costs .

- Yield Optimization : Use Design of Experiments (DoE) to assess factors (temperature, solvent ratio). For instance, increasing MeOH:HO ratio from 3:1 to 5:1 improves yield by 15% .

Advanced: How to investigate mechanisms of enzyme inhibition?

Methodological Answer: